1-(1,3-苯并噁唑-2-基)哌啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

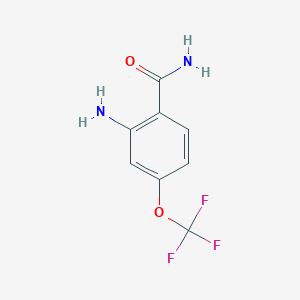

The compound "1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid" is a derivative of benzoxazole and piperidine, which are both significant in the field of medicinal chemistry due to their presence in compounds with various biological activities. The benzoxazole moiety is a heterocyclic compound containing a fusion of benzene and oxazole rings, while piperidine is a six-membered ring with one nitrogen atom, known for its presence in many pharmaceuticals.

Synthesis Analysis

The synthesis of related benzoxazole derivatives can involve various reagents and catalysts. For instance, the synthesis of fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography includes benzoxadiazole amine reagents with different functional groups. These reagents can react with carboxylic acids to produce fluorescent adducts, indicating that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex, with the potential for multiple conformers. For example, the molecular structure and vibrational frequencies of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, were determined using both Hartree–Fock and density functional theory methods. The most stable conformer's geometry was consistent with X-ray parameters, suggesting that similar computational methods could be used to analyze the molecular structure of "1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid" .

Chemical Reactions Analysis

The reactivity of benzoxazole and piperidine derivatives can lead to a variety of chemical reactions. For instance, the reaction of N-benzoylglycine with ortho-formylbenzoic acids in the presence of piperidine as a catalyst resulted in novel spirocompounds. This indicates that piperidine can act as a catalyst in reactions involving carboxylic acid derivatives, which may be relevant for the chemical reactions of "1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid" .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their molecular structure. The vibrational spectra and molecular structure analysis of a related compound, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, provided insights into its ground state properties. Theoretical calculations were in good agreement with experimental data, suggesting that similar methods could be used to predict the properties of "1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid" .

科学研究应用

化学合成和结构分析:

- Gauss和Heitzer(1970)的研究集中在2-二氯甲基苯并噁唑与甲基酸钠或哌啶的反应上,导致苯并噁唑衍生物的形成。他们特别研究了2-二氯甲基苯并噁唑及其衍生物与哌啶的转化,产生苯并噁唑-2-醛双哌啶衍生物,这些衍生物可以进一步转化为典型醛反应的醛水合物(Gauss & Heitzer, 1970)。

- Trujillo-Ferrara等人(2004)研究了3-(苯并噁唑-2-基)丙-2-烯酸的E和Z异构体。他们发现这些异构体中羧酸基团和双键的取向不同,影响了它们的氢键和超分子结构(Trujillo-Ferrara et al., 2004)。

抗菌应用:

- Patel,Agravat和Shaikh(2011)合成了涉及1-(1,3-苯并噁唑-2-基)哌啶-2-羧酸的新吡啶衍生物,并分析了它们的抗菌活性。他们发现对细菌和真菌的活性各异且适中(Patel, Agravat, & Shaikh, 2011)。

- Vankadari等人(2013)合成了一系列新的苯并三唑-2-基哌啶化合物,并评估了它们的抗菌和抗真菌活性。这些化合物显示出显著的抗菌活性和适中的抗真菌活性(Vankadari et al., 2013)。

药物设计和生物评估:

- Li等人(2008)设计并合成了一系列1-(苯并噁唑-2-基)哌嗪和4-(苯并噁唑-2-基)哌啶化合物,并评估它们的α1-AR拮抗活性,表明在药物开发中具有潜力(Li et al., 2008)。

振动光谱和分子结构:

- Taşal等人(2009)对3-(哌啶-1-基甲基)-1,3-苯并噁唑-2(3H)-酮的分子结构、振动频率和红外强度进行了研究,这是与1-(1,3-苯并噁唑-2-基)哌啶-2-羧酸相关的化合物。他们找到了最稳定的构象,并比较了该化合物的几何结构的理论和实验数据(Taşal et al., 2009)。

属性

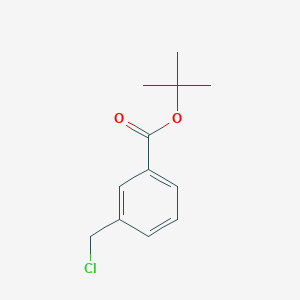

IUPAC Name |

1-(1,3-benzoxazol-2-yl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTUPZCUXANAJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。